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molecular formula C8H10FNO B592510 3-Fluoro-2-methoxy-5-methylaniline CAS No. 1764-81-4

3-Fluoro-2-methoxy-5-methylaniline

Cat. No. B592510
M. Wt: 155.172
InChI Key: SNLWKSGFPLLESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737166B2

Procedure details

5% Palladium-carbon (wet, 100 mg) was added to a methanol (5 ml) solution of 1-fluoro-2-methoxy-5-methyl-3-nitrobenzene (I-25) (250 mg, 1.35 mmol), followed by stirring under hydrogen atmosphere for 30 minutes. After filtration and concentration under reduced pressure, the resulting residue was subjected to column chromatography, and the eluate with n-hexane:ethyl acetate (9:1) was concentrated under reduced pressure to obtain the entitled compound (170 mg, 81%) as a yellow oily substance.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Palladium-carbon
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([N+:9]([O-])=O)[C:3]=1[O:12][CH3:13]>[C].[Pd].CO>[F:1][C:2]1[C:3]([O:12][CH3:13])=[C:4]([CH:5]=[C:6]([CH3:8])[CH:7]=1)[NH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
FC1=C(C(=CC(=C1)C)[N+](=O)[O-])OC
Name
Palladium-carbon
Quantity
100 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
by stirring under hydrogen atmosphere for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and concentration under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
the eluate with n-hexane:ethyl acetate (9:1) was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C(=C(N)C=C(C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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